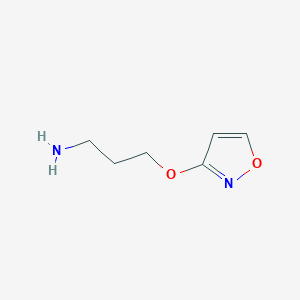

3-(3-Aminopropoxy)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-(1,2-oxazol-3-yloxy)propan-1-amine |

InChI |

InChI=1S/C6H10N2O2/c7-3-1-4-9-6-2-5-10-8-6/h2,5H,1,3-4,7H2 |

InChI Key |

BDQAIVQFCQDDPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1OCCCN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 3 Aminopropoxy Isoxazole

Reactions Involving the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is characterized by a susceptibility to ring-opening reactions under various conditions, as well as participation in rearrangement and cycloaddition processes.

Ring Opening Reactions

The cleavage of the isoxazole ring is a prominent feature of its chemistry, often proceeding through nucleophilic, thermal, or photochemical pathways.

The isoxazole ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic attack. While specific studies on 3-(3-Aminopropoxy)isoxazole are not extensively documented, the general reactivity of isoxazoles suggests that strong nucleophiles can initiate ring cleavage. For instance, treatment of isoxazoles with certain nucleophiles can lead to the formation of β-enaminones through a reductive ring-opening mechanism mdpi.com. This transformation is a versatile synthetic tool, as the resulting β-enaminone can serve as a precursor for various other heterocyclic systems mdpi.com.

It is also conceivable that under specific conditions, the terminal amino group of the aminopropoxy side chain in this compound could act as an intramolecular nucleophile, leading to unique cyclization or rearrangement products. However, such intramolecular pathways would be highly dependent on the reaction conditions and the conformational flexibility of the side chain.

Isoxazoles are known to undergo ring transformations under thermal and photochemical conditions. Photolysis of isoxazoles can lead to the cleavage of the weak N-O bond, generating a variety of reactive intermediates that can rearrange to form different heterocyclic structures. For instance, irradiation of some isoxazole derivatives has been shown to yield oxazoles, pyrazoles, or imidazoles. The specific outcome of these photochemical transformations is highly dependent on the substitution pattern of the isoxazole ring and the reaction medium.

Thermally induced rearrangements of isoxazoles are also well-documented. These reactions can proceed through various mechanisms, including the formation of vinyl nitrenes, which can then cyclize to form other heterocycles or undergo other transformations. The presence of the 3-alkoxy group in this compound would likely influence the electronic distribution within the ring and, consequently, the pathway of these thermal and photochemical reactions.

Aromatization and Rearrangement Processes

The isoxazole ring itself is aromatic, but it can be a precursor to other aromatic systems. For instance, isoxazolines, the partially saturated analogues, can be readily oxidized to the corresponding isoxazoles. While this compound is already aromatic, its derivatives can undergo rearrangement processes. For example, the Boulton-Katritzky rearrangement is a known transformation for certain substituted isoxazoles, leading to the formation of a new heterocyclic system. The applicability of such rearrangements to this compound would depend on the specific reagents and conditions employed.

Cycloaddition Reactions on the Isoxazole Ring

The isoxazole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. The most common cycloaddition involving the formation of the isoxazole ring is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.netnih.govuchicago.eduwikipedia.orgresearchgate.net This is a powerful and widely used method for the synthesis of a vast array of substituted isoxazoles. researchgate.netnih.govorganic-chemistry.orgsphinxsai.com

While the isoxazole ring in this compound is already formed, it could potentially undergo further cycloaddition reactions. For instance, inverse-electron-demand Diels-Alder reactions have been reported for some electron-deficient heterocycles. The feasibility of such reactions for this compound would be influenced by the electronic nature of the isoxazole ring, which is modulated by the 3-alkoxy substituent.

Reactivity of the Aminopropoxy Side Chain

The aminopropoxy side chain of this compound possesses a terminal primary amine, which is a versatile functional group capable of undergoing a wide range of chemical transformations.

The reactivity of the primary amine is a cornerstone of organic synthesis, allowing for the introduction of various functionalities and the construction of larger molecules. Common reactions involving primary amines include acylation, alkylation, and condensation reactions.

Acylation: The primary amine of the aminopropoxy side chain can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. wikipedia.orgyoutube.comstudy.com This reaction is generally high-yielding and provides a straightforward method for introducing a wide variety of acyl groups.

| Acylating Agent | Product | General Conditions |

| Acyl Chloride | Amide | Base (e.g., triethylamine, pyridine) in an inert solvent |

| Acid Anhydride | Amide | Often neat or in a polar solvent, can be base-catalyzed |

| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) in an inert solvent |

Alkylation: The nitrogen atom of the primary amine is nucleophilic and can be alkylated by reaction with alkyl halides. mt.com However, the reaction of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt, because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Selective mono-alkylation can sometimes be achieved under specific conditions or by using alternative methods such as reductive amination. masterorganicchemistry.com A method for selective mono-N-alkylation of 3-amino alcohols, which are structurally similar to the aminopropoxy side chain, has been reported via chelation to 9-BBN. organic-chemistry.org

| Alkylating Agent | Product(s) | General Conditions |

| Alkyl Halide | Mixture of primary, secondary, tertiary amines and quaternary ammonium salt | Typically in a polar solvent, often with a base |

| Aldehyde/Ketone (Reductive Amination) | Secondary or Tertiary Amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) |

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orglibretexts.orglibretexts.org This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imines can be stable compounds or can be used as intermediates for further transformations, such as reduction to secondary amines.

| Carbonyl Compound | Product | General Conditions |

| Aldehyde | Imine (Schiff base) | Acid or base catalysis, often with removal of water |

| Ketone | Imine (Schiff base) | Acid or base catalysis, often with removal of water |

The reactivity of the aminopropoxy side chain is largely independent of the isoxazole ring, allowing for the selective functionalization of the amine without affecting the heterocycle under many conditions. This orthogonality provides a powerful tool for the synthesis of a diverse library of this compound derivatives with tailored properties.

Reactions of the Primary Amine Functionality

The terminal primary amine (-NH₂) of the aminopropoxy chain is a key center of reactivity. As a potent nucleophile and a weak base, it readily participates in a variety of common organic reactions, making it a primary target for derivatization.

The primary amine of this compound can be readily converted into amides and ureas through reactions with carboxylic acid derivatives and isocyanates, respectively. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

Amidation: The reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, yields the corresponding N-acylated derivative. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Ureation: The nucleophilic amine attacks the electrophilic carbon of an isocyanate to form a stable urea linkage. This reaction is generally high-yielding and proceeds under mild conditions, often without the need for a catalyst.

Table 1: Examples of Amidation and Ureation Reactions

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Amidation | Acetyl Chloride | N-(3-(isoxazol-3-yloxy)propyl)acetamide | Dichloromethane (DCM), Triethylamine (TEA), 0°C to RT |

The nitrogen atom's lone pair of electrons allows for facile alkylation and acylation.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for producing mono- or di-alkylated amines.

Acylation: This is typically achieved using acyl chlorides or anhydrides, as described in the amidation section. It is a highly efficient process for introducing an acyl group onto the nitrogen atom.

The primary amine can condense with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates for further chemical transformations.

Imine Formation: The reaction of this compound with an aldehyde or ketone, often catalyzed by a trace amount of acid, results in the formation of an imine and water. researchgate.net The removal of water is crucial to drive the reaction equilibrium towards the product. researchgate.netnih.gov

Heterocyclic Condensation: The amine functionality serves as a key building block in the synthesis of more complex heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine or other bicyclic structures, analogous to reactions reported for other aminoisoxazoles. researchgate.net These intramolecular cyclization or intermolecular condensation reactions significantly expand the structural diversity of derivatives. mdpi.comunifi.it

Table 2: Imine Formation and Heterocyclic Condensation

| Reaction Type | Reagent | Intermediate/Product |

|---|---|---|

| Imine Formation | Benzaldehyde | N-benzylidene-3-(isoxazol-3-yloxy)propan-1-amine |

Ether Linkage Cleavage and Functionalization

The ether bond (C-O-C) in the aminopropoxy chain is generally stable but can be cleaved under harsh acidic conditions. wikipedia.org This reaction pathway is less common than amine functionalization due to the required severity of the conditions.

The cleavage typically proceeds via protonation of the ether oxygen by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the corresponding halide ion. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction follows either an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. wikipedia.orglibretexts.org In the case of this compound, the carbons of the propyl chain are primary and secondary, suggesting an Sₙ2 mechanism is likely. libretexts.org Attack of the nucleophile would likely occur at the terminal carbon of the propyl chain, yielding 3-isoxazolol and 3-halopropan-1-amine.

Selective Functionalization of the Propyl Chain

Achieving selective functionalization of the propyl chain's C-H bonds without affecting the more reactive amine group presents a significant synthetic challenge. The primary amine would first need to be protected with a suitable protecting group (e.g., Boc or Cbz) that is stable to the intended reaction conditions.

Once the amine is protected, theoretical functionalization could proceed via pathways such as radical halogenation. However, this method typically lacks regioselectivity and would likely yield a mixture of products halogenated at different positions along the propyl chain. More sophisticated methods involving directed C-H activation might offer a route to selective functionalization, but this remains a complex area of synthetic chemistry.

Interaction between the Isoxazole Ring and Aminopropoxy Chain

The isoxazole ring and the aminopropoxy side chain are not chemically isolated from one another; they exert mutual electronic and potential steric influences.

Electronic Effects: The oxygen atom of the propoxy group is electron-donating via resonance but electron-withdrawing through its inductive effect. This alkoxy group attached at the 3-position of the isoxazole ring influences the electron density of the heterocyclic system, which in turn can affect its reactivity in cycloaddition or substitution reactions. Conversely, the electron-withdrawing nature of the isoxazole ring can slightly decrease the basicity of the terminal amine compared to a simple alkyl amine.

Conformationally Driven Reactivity

The reactivity of this compound is intrinsically linked to the conformational freedom of its aminopropoxy side chain. The relative orientation of the terminal amino group and the isoxazole ring, dictated by rotations around the C-O and C-C single bonds, can significantly influence the feasibility and outcome of intramolecular reactions.

The molecule can adopt a range of conformations, from an extended, linear arrangement to a more folded, compact state where the amino group is in close proximity to the isoxazole ring. The population of these conformers will be governed by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding between the amino group and the nitrogen or oxygen atoms of the isoxazole ring.

Computational modeling and spectroscopic techniques such as NMR can provide insights into the preferred conformations of this compound and its derivatives in different solvent environments. For an intramolecular cyclization to occur, the molecule must adopt a conformation that brings the reacting centers—the amino nitrogen and an electrophilic site on the isoxazole ring—within a suitable distance and orientation for bond formation. This is often referred to as the "reactive conformation."

The energy barrier to achieving this reactive conformation will be a key determinant of the reaction rate. If the reactive conformation is energetically unfavorable, the cyclization will be slow or may not occur at all. Conversely, if factors such as intramolecular hydrogen bonding stabilize a folded conformation, this could pre-organize the molecule for cyclization, thereby lowering the activation energy and accelerating the reaction.

The table below summarizes the key dihedral angles that would define the critical conformations of the aminopropoxy chain and their potential impact on reactivity.

| Dihedral Angle | Description | Impact on Reactivity |

| O-C-C-C | Defines the extension of the propoxy chain | A gauche conformation may bring the amino group closer to the isoxazole ring, favoring cyclization. |

| C-C-C-N | Orientation of the terminal amino group | Influences the ability of the lone pair on nitrogen to attack the isoxazole ring. |

| Isoxazole-O-C-C | Proximity of the side chain to the isoxazole ring | Determines the initial distance between the reacting moieties. |

Theoretical and Computational Investigations of the Isoxazole Aminopropoxy Scaffold

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations on Isoxazole (B147169) Derivatives

Density Functional Theory (DFT) has become a standard and cost-effective computational method for studying the electronic structure of heterocyclic compounds, including isoxazole derivatives. researchgate.net It allows for the investigation of relatively large molecules while maintaining a good level of accuracy in predicting geometries and electronic properties. researchgate.netjksus.org

A fundamental step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For isoxazole derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G** or 6-31+G(d,p), are employed to achieve optimized geometries. jksus.orgworldscientific.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted isoxazoles have used methods like the PM3 semi-empirical method for initial optimization, followed by more robust DFT calculations to refine the structures. researchgate.net The accuracy of these optimized geometries is often validated by comparing them with results from more computationally expensive methods like ab initio calculations or with experimental data where available. researchgate.net

Table 1: Comparison of Computational Methods for Geometry Optimization of Isoxazole.

| Method | Basis Set | Description | Reference |

| DFT | B3LYP/6-31G | A popular hybrid functional method providing a good balance of accuracy and computational cost for organic molecules. | jksus.org |

| ab initio | HF/6-31G | The Hartree-Fock method, a foundational ab initio approach that does not include electron correlation. | researchgate.net |

| PM3 | N/A | A semi-empirical method that is faster but generally less accurate than DFT or ab initio methods. | researchgate.net |

The electronic behavior and reactivity of isoxazole derivatives can be elucidated through the analysis of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Theoretical studies on various isoxazole derivatives have shown that substitutions on the isoxazole ring significantly influence the HOMO and LUMO energy levels. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy gap, thereby tuning the molecule's reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations are frequently used to compute these orbital energies and visualize their distribution, identifying potential sites for electrophilic or nucleophilic attack. researchgate.networldscientific.com

Table 2: Frontier Molecular Orbital Energies (eV) for a Generic Isoxazole Derivative.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.2 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Note: The values presented are illustrative and can vary significantly based on the specific substitutions on the isoxazole ring.

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for predicting electronic properties. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are utilized, often with extensive basis sets like aug-cc-pVDZ, to obtain reliable data on molecular geometries, vibrational frequencies, and electronic energies. researchgate.netrsc.orgmdpi.com

For isoxazole and its derivatives, ab initio calculations have been used to investigate phenomena such as tautomeric equilibria and photoisomerization reactions. rsc.orgmdpi.com For example, nonadiabatic ab initio molecular dynamics simulations have explored the photochemical pathways of isoxazole ring-opening. rsc.org While computationally demanding, these methods are invaluable for benchmarking the results from more economical DFT calculations and for cases where high accuracy is paramount. researchgate.netmdpi.com Studies on 3-aminoisoxazole (B106053) have employed sophisticated composite schemes on top of ab initio geometries to reliably predict spectroscopic parameters. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological function and physical properties of the 3-(3-Aminopropoxy)isoxazole scaffold are intrinsically linked to its three-dimensional structure and dynamic behavior. The flexible aminopropoxy side chain can adopt numerous conformations, making conformational analysis and molecular dynamics (MD) simulations essential tools for its characterization. mdpi.com

MD simulations track the atomic motions of a molecule over time, providing a detailed picture of its dynamic nature and conformational preferences. mdpi.com These simulations are crucial for understanding how the molecule interacts with its environment, such as a biological receptor, and for exploring the stability of different conformations. mdpi.comnih.gov

Energy Landscape Exploration of Flexible Side Chains

The aminopropoxy side chain of this compound possesses several rotatable bonds, resulting in a complex conformational energy landscape. Exploring this landscape is key to identifying low-energy, populated conformations. The rotation around these bonds, defined by dihedral angles (χ), is not free but is hindered by steric clashes and other non-bonded interactions. fccc.edu

Conformational analyses, often performed using molecular mechanics force fields or quantum mechanical calculations, can map out the potential energy surface as a function of these dihedral angles. Studies on similar flexible side chains attached to rigid cores reveal that certain conformations are energetically preferred. rsc.orgresearchgate.net For instance, interactions can lead to the adoption of specific syn or anti conformers. rsc.orgresearchgate.net The analysis of side-chain conformations in various environments shows that long, flexible chains are more likely to undergo significant conformational transitions compared to shorter, more rigid ones. nih.gov For the aminopropoxy chain, steric hindrance and potential intramolecular hydrogen bonding between the amino group and the isoxazole ring's oxygen or nitrogen atoms would be critical factors in determining the most stable conformers. researchgate.net

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the complex interplay of non-covalent interactions that govern the three-dimensional structure and stability of molecules like this compound. The flexible aminopropoxy chain can fold to interact with the isoxazole ring, leading to various conformational isomers.

Steric Effects: The flexibility of the aminopropoxy chain also introduces steric considerations. The rotation around the C-O and C-C bonds of the side chain can lead to various spatial arrangements of the amino group relative to the isoxazole ring. DFT calculations can map the potential energy surface of these rotations to identify the most stable conformers. In these stable geometries, steric hindrance between the hydrogen atoms of the propoxy chain and the isoxazole ring is minimized. The substitution pattern on the isoxazole ring itself also plays a role; for example, the presence of bulky substituents at positions 4 or 5 could sterically clash with the aminopropoxy chain, limiting its conformational freedom. unimi.it Computational analyses of substituted isoxazoles have demonstrated that steric effects significantly influence the planarity and orientation of substituent groups relative to the heterocyclic ring. jsac.or.jp

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally.

Computational Elucidation of Isoxazole Ring Formation

The most common method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. organic-chemistry.org DFT calculations have been extensively used to study the mechanism of these cycloadditions. organic-chemistry.org These studies often reveal a non-concerted mechanism involving the formation of metallacycle intermediates, particularly in copper-catalyzed reactions. organic-chemistry.org

For a molecule like this compound, a plausible synthetic route would involve the reaction of an appropriate aminopropoxy-substituted alkyne with a nitrile oxide. Computational modeling of this specific reaction would involve:

Locating the transition state: Identifying the high-energy structure that connects the reactants to the cycloadduct.

Calculating the activation energy: Determining the energy barrier for the reaction, which provides information about the reaction rate. mdpi.com

Analyzing the regioselectivity: Predicting which of the possible isomeric products is more likely to form.

DFT studies on the formation of substituted isoxazoles have shown that the electronic nature of the substituents on both the nitrile oxide and the alkyne can significantly influence the activation energy and the regioselectivity of the reaction. mdpi.com

Mechanisms of Ring Transformations and Functional Group Reactions

The isoxazole ring can undergo various transformations, such as ring-opening reactions or rearrangements to other heterocyclic systems. For example, computational studies have investigated the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, leading to the formation of pyridines. nsf.gov These studies elucidated the reaction pathway, showing that a Lewis acid catalyst lowers the energy barriers and that the reaction proceeds through a ring-opening step prior to the elimination of an amine. nsf.gov

Furthermore, the aminopropoxy side chain can participate in various reactions. For instance, computational analysis of the fragmentation of protonated ω-aminoalkyl-substituted heterocycles has shown that intramolecular nucleophilic displacement of ammonia (B1221849) by a ring nitrogen atom is a feasible mechanism. researchgate.netscience.gov Such studies provide a detailed, atom-level understanding of the reaction pathways and fragmentation patterns observed in mass spectrometry. researchgate.netscience.gov

Prediction of Spectroscopic Properties (Theoretical)

DFT and ab initio methods are routinely used to predict the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and the interpretation of experimental data. mdpi.comnih.gov

Vibrational Frequency Calculations (IR and Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. cardiff.ac.uknih.govphyschemres.org

The calculated IR and Raman spectra for this compound would be expected to show characteristic bands for both the isoxazole ring and the aminopropoxy side chain.

Expected Vibrational Bands for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretching | 3300-3500 |

| N-H bending (scissoring) | 1590-1650 | |

| Alkyl (C-H) | C-H stretching | 2850-3000 |

| C-H bending | 1350-1470 | |

| Ether (C-O-C) | C-O stretching | 1050-1150 |

| Isoxazole Ring | C=N stretching | ~1570-1610 |

| Ring stretching | ~1400-1500 | |

| C-H stretching | ~3100-3150 |

Note: These are general ranges and the precise values for this compound would require specific DFT calculations. nih.govresearchgate.netnih.govamericanpharmaceuticalreview.com

Computational studies on related isoxazole derivatives have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors to the theoretical data. nih.govresearchgate.net

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of the protons and carbons in the isoxazole ring are characteristic. For instance, the proton at the C4 position of the isoxazole ring typically appears as a singlet in a specific region of the ¹H NMR spectrum, and its exact position can be influenced by the substituent at the 3-position. researchgate.netunifi.it The protons of the aminopropoxy chain would exhibit chemical shifts typical for alkyl protons adjacent to an oxygen and a nitrogen atom. libretexts.org

The ¹³C NMR spectrum would show distinct signals for the isoxazole ring carbons (C3, C4, and C5) and the carbons of the aminopropoxy chain. The chemical shift of the C3 carbon would be significantly affected by the directly attached oxygen atom. researchgate.netcdnsciencepub.com

Computational studies on various isoxazole derivatives have demonstrated that DFT calculations can accurately predict NMR chemical shifts, aiding in the structural assignment of isomers. researchgate.netresearchgate.netunifi.itipb.pt The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com

UV-Vis Absorption and Emission Spectra Predictions (excited states)

Theoretical and computational chemistry offers powerful tools to predict and understand the electronic absorption and emission properties of molecules, providing deep insights into their excited-state behavior. For the isoxazole-aminopropoxy scaffold, Time-Dependent Density Functional Theory (TD-DFT) stands as the most prevalent and effective method for simulating UV-Vis spectra. researchgate.netoulu.fimdpi.com These in silico investigations allow for the prediction of key photophysical parameters, such as maximum absorption and emission wavelengths, transition energies, and the probabilities of these electronic transitions, which are fundamental to understanding the molecule's interaction with light.

The standard computational protocol begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). Following this, TD-DFT calculations are employed to determine the vertical excitation energies and properties of the electronic excited states. mdpi.comresearchgate.net While published computational studies focusing specifically on this compound are scarce, the methodology is well-established through extensive research on related isoxazole derivatives. researchgate.netresearchgate.netdergipark.org.tr These studies commonly utilize hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, paired with Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets. mdpi.comdergipark.org.tr

Furthermore, since UV-Vis spectra are typically measured in solution, the influence of the solvent environment is a critical factor. Theoretical models account for this by incorporating a solvent model, most often through the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. researchgate.netdergipark.org.tr These models simulate the bulk solvent's dielectric effect on the solute molecule's electronic structure.

The primary outputs from TD-DFT calculations for absorption spectra include the maximum absorption wavelength (λmax), the corresponding excitation energy (E), and the oscillator strength (f). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition; a higher value indicates a more intense absorption band. The nature of the electronic transitions, typically designated as π→π* or n→π*, can also be determined by analyzing the molecular orbitals involved. dergipark.org.tr For the isoxazole ring, transitions involving the nitrogen atom's lone pair (n) and the π-system of the ring are expected. dergipark.org.tr

To illustrate the type of data generated from such computational studies, the following table presents theoretical UV-Vis parameters for a complex bisisoxazoline derivative, calculated using the TD-DFT/B3LYP/6-311G(d,p) level of theory in the gas phase and various solvents. nih.gov This serves as a representative example of the detailed photophysical profile that can be predicted for the isoxazole scaffold.

Table 1: Example of Theoretical UV-Visible Parameters for a Bisisoxazoline Derivative in Different Media. nih.gov

| Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| Gas Phase | 288 | 4.30 | 0.0019 |

| Gas Phase | 239 | 5.17 | 0.0089 |

| Gas Phase | 224 | 5.53 | 0.0010 |

| DMSO | 288 | 4.30 | 0.0039 |

| DMSO | 240 | 5.16 | 0.0104 |

| DMSO | 225 | 5.50 | 0.0012 |

| THF | 288 | 4.30 | 0.0034 |

| THF | 240 | 5.16 | 0.0100 |

| THF | 225 | 5.51 | 0.0011 |

| Methanol | 288 | 4.30 | 0.0039 |

| Methanol | 240 | 5.16 | 0.0104 |

| Methanol | 225 | 5.50 | 0.0012 |

In addition to absorption, TD-DFT can also predict emission spectra (fluorescence). This is achieved by first optimizing the geometry of the first singlet excited state (S₁). The energy difference between this relaxed excited-state geometry and the ground-state geometry (at the S₁ geometry) corresponds to the emission energy. chemrxiv.org This allows for the theoretical prediction of the emission maximum and the Stokes shift—the difference between the absorption and emission maxima. These predictions are invaluable for designing molecules with specific fluorescent properties for applications in materials science and bio-imaging.

Role As a Building Block and Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthon for Complex Organic Molecules

In organic synthesis, 3-(3-Aminopropoxy)isoxazole is a valuable synthon—a molecular fragment used to introduce specific structural and functional features into a target molecule. The presence of distinct reactive sites allows for its strategic use in constructing diverse chemical entities.

Precursor to Other Heterocyclic Systems (e.g., Pyrroles via Transannulation)

The isoxazole (B147169) ring, while aromatic, possesses a labile N-O bond that can be cleaved under reductive conditions. This property allows it to serve as a precursor to other five-membered heterocyclic systems through a process known as transannulation, or ring transformation. A notable example is the conversion of isoxazoles into pyrroles.

The process typically involves a catalytic reductive cleavage of the N-O bond, often using reagents like Raney nickel or other hydrogenation catalysts. This initial step generates an intermediate enaminone. Subsequent intramolecular condensation and dehydration lead to the formation of a stable pyrrole (B145914) ring. For this compound, this transformation would yield a polysubstituted pyrrole, retaining the aminopropoxy side chain, which can be further functionalized. This synthetic route is a powerful tool for generating complex pyrrole derivatives from readily available isoxazole precursors.

Intermediate in the Synthesis of Polysubstituted Compounds

The structure of this compound offers multiple handles for elaboration, making it an ideal intermediate in the synthesis of polysubstituted compounds. researchgate.netbeilstein-journals.orgnih.gov The terminal primary amino group is a key site for a wide range of chemical modifications. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to attach various substituents.

Furthermore, the isoxazole ring itself can be functionalized. Direct C-H activation or transition metal-catalyzed cross-coupling reactions can introduce substituents at the C-4 and C-5 positions of the ring, although this can be challenging due to the ring's lability under certain conditions. nih.gov By combining modifications at the amino group with reactions on the heterocyclic core, a diverse array of highly functionalized molecules can be synthesized from this single intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| Terminal Amine (-NH₂) | Acylation | Acyl chloride, base | Amide linkage (R-CO-NH-) |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide linkage (R-SO₂-NH-) | |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary amine (R-CH₂-NH-) | |

| Isoxazole Ring | Ring Opening/Transannulation | H₂, Raney Ni or other catalyst | Substituted Pyrrole |

| C-H Functionalization | Transition metal catalyst | Introduction of groups at C4/C5 |

Scaffold for Combinatorial Library Generation (non-biological focus)

In chemical research, particularly for materials discovery, it is often necessary to synthesize and screen large numbers of related compounds. This is achieved through combinatorial chemistry, where a central molecular structure, or scaffold, is systematically decorated with a variety of substituents. rsc.org The isoxazole core is well-suited for this purpose. nih.gov

The this compound molecule is an excellent candidate for a combinatorial scaffold. The terminal amine serves as a convenient attachment point for a diverse set of building blocks via robust reactions like amide bond formation. By reacting the scaffold with a library of different carboxylic acids, for example, a large library of compounds with a constant isoxazole-aminopropoxy core but a variable terminal group can be rapidly generated. nih.govnih.gov Such libraries can be screened for desired properties in materials science, such as novel catalysts, polymers, or electronic materials, allowing for the efficient exploration of chemical space without a biological focus.

Applications in Materials Science

The unique electronic and structural properties of the isoxazole ring make it a valuable component in the design of functional materials, most notably liquid crystals. tandfonline.comresearchgate.net

Integration into Liquid Crystalline Compounds

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal, known as mesogens, must have an anisotropic (non-spherical) shape, typically rod-like or disk-like. Heterocyclic rings are often incorporated into the rigid core of mesogens to fine-tune their properties. tandfonline.comtandfonline.comarkat-usa.org

Influence of Isoxazole and Aminopropoxy Moiety on Mesophase Behavior

The specific structure of this compound contains features that directly influence the behavior of liquid crystalline materials derived from it. Both the rigid heterocyclic core and the flexible side chain play critical roles in determining the type and stability of the mesophase. nih.govmdpi.com

Influence of the Aminopropoxy Moiety: The aminopropoxy group provides a flexible spacer and a reactive terminal unit. Flexible terminal chains, such as alkoxy chains, are known to have a profound effect on mesophase behavior. mdpi.com

Flexibility: The flexibility of the propoxy chain can lower the melting point of the compound, often widening the temperature range over which the liquid crystal phase is stable. mdpi.com

Intermolecular Interactions: Longer flexible chains increase van der Waals interactions between molecules. This can promote higher-ordered phases, such as smectic phases, where molecules are arranged in layers. mdpi.com

Table 2: Influence of Molecular Moieties on Liquid Crystal Properties

| Molecular Moiety | Structural/Electronic Feature | Impact on Mesophase Behavior |

| Isoxazole Ring | Rigid, planar structure | Contributes to the anisotropic, rod-like shape required for mesogens. |

| High dipole moment | Enhances intermolecular polar interactions, stabilizing the mesophase. arkat-usa.org | |

| Specific geometry | Favors the formation of nematic and smectic A mesophases. beilstein-journals.org | |

| Aminopropoxy Chain | Flexible alkyl chain | Lowers melting point and can widen the mesophase temperature range. mdpi.com |

| Increases molecular length | Promotes higher-ordered smectic phases through enhanced van der Waals forces. mdpi.com | |

| Terminal amino group | Acts as a reactive site for modification, allowing for fine-tuning of molecular interactions and mesophase properties. |

Design of Novel Liquid Crystals

The isoxazole moiety is a valuable component in the design of liquid crystals due to its inherent dipole moment, geometric anisotropy, and ability to participate in intermolecular interactions, which are critical for the formation of mesophases. nsf.gov The structure of this compound offers a versatile scaffold for creating new liquid crystalline materials. The terminal amino group serves as a convenient point for chemical modification, allowing for the attachment of various mesogenic (liquid crystal-forming) units.

| Compound Type | Observed Mesophases | Key Structural Features | Reference |

|---|---|---|---|

| Thiourea (B124793) derivatives with isoxazole ring | Nematic, Smectic A (SmA) | Connection of aryl groups via isoxazole and thiourea linkage | nsf.gov |

| Amide derivatives with isoxazole ring | Nematic, Smectic A (SmA) | Connection of aryl groups via isoxazole and amide linkage | nsf.gov |

| 3,5-diarylisoxazoles with semiperfluoroalkyl chains | Smectic A (SmA), Smectic C (SmC) | Presence of highly polar fluorinated chains enhancing nano-segregation | rsc.org |

| Polar-end 3,5-diarylisoxazoles | SmA₁, SmA₂, SmAd, CrE | Terminal polar groups (NO₂, NH₂, Br) influencing molecular packing | acs.org |

Polymer Chemistry and Polymerizable Monomers

In polymer chemistry, this compound is an ideal precursor for the synthesis of functional monomers. The primary amine can be transformed into a polymerizable group, such as a methacrylate (B99206) or acrylamide, through reaction with a suitable acyl chloride like methacryloyl chloride. The resulting monomer can then be polymerized to form a side-chain polymer, where the isoxazole-containing moiety is tethered to the polymer backbone.

This approach is particularly relevant for creating side-chain liquid crystalline polymers (SCLCPs). oup.com In such systems, the polymer backbone provides mechanical stability, while the pendant isoxazole-based mesogenic side chains can self-organize into liquid crystalline phases. The flexible propoxy spacer in the parent compound is advantageous as it helps to decouple the motion of the mesogenic side chains from the main polymer chain, which is often necessary to achieve well-defined mesophases. oup.com The properties of the resulting polymers, such as their thermal stability and phase behavior, can be tuned by modifying the structure of the monomer and the polymer backbone. oup.com

| Compound | Structure Type | Terminal Group (R) | Phase Transitions (°C) | Reference |

|---|---|---|---|---|

| Monomer M1 | Azo-ester benzothiazole (B30560) methacrylate | -H | Cr 152.4 SmC 165.7 N 201.3 I | oup.com |

| Monomer M2 | Azo-ester benzothiazole methacrylate | -CH₃ | Cr 160.8 N 228.4 I | oup.com |

| Polymer P1 | Side-Chain Liquid Crystalline Polymer | -H | G 79.8 N 190.5 I | oup.com |

| Polymer P2 | Side-Chain Liquid Crystalline Polymer | -CH₃ | G 88.6 N 216.2 I | oup.com |

*Data based on analogous benzothiazole systems. Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic, G = Glassy.

Design of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The isoxazole ring is an effective unit for directing self-assembly due to its significant dipole moment, which facilitates head-to-tail dipole-dipole arrays. These interactions can drive the cooperative formation of supramolecular polymers and helical assemblies.

The structure of this compound is well-suited for the design of supramolecular systems.

Dipole-Dipole Interactions : The isoxazole ring itself can align with other rings to form ordered stacks or linear arrays, driven by dipole-dipole forces.

Hydrogen Bonding : The primary amine and ether oxygen of the aminopropoxy side chain are prime sites for hydrogen bonding. The amine can act as both a hydrogen bond donor and acceptor, while the ether oxygen is an acceptor. These interactions can create networks that link molecules together.

π-π Stacking : The aromatic isoxazole ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing the assembly.

By leveraging these interactions, this compound can be used to create low-molecular-weight gelators (LMWGs). These molecules self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in a gel. Studies on related isoxazole-based molecules have demonstrated their ability to form robust gels, which have applications in areas such as environmental remediation for the removal of pollutants like bisphenol A from water or cleaning up oil spills.

Organometallic Chemistry and Ligand Design (e.g., Isoxazole-Silatrane Hybrids)

In organometallic chemistry, this compound can serve as a versatile ligand or as a precursor to more complex hybrid molecules. The primary amine and the nitrogen and oxygen heteroatoms of the isoxazole ring can all potentially coordinate with metal centers. A notable application in this area is the synthesis of isoxazole-silatrane hybrids. fzgxjckxxb.comresearchgate.net

Silatranes are a class of organosilicon compounds with a unique cage-like structure and interesting biological properties. oup.com Hybrids of isoxazoles and silatranes have been synthesized by reacting 3-aminopropylsilatrane with 3-substituted 5-chloromethylisoxazoles. fzgxjckxxb.comresearchgate.net This creates a molecular architecture where the biologically active isoxazole moiety is linked to the silatrane (B128906) cage. While this specific synthesis does not start with this compound, the resulting structure demonstrates the principle of using a flexible linker to connect these two functional units. The aminopropoxy group in this compound can act as a flexible tether to a silicon atom, which can then be used to form a silatrane cage. These hybrid molecules have been characterized extensively using spectroscopic methods and X-ray diffraction analysis. fzgxjckxxb.comoup.com

| Spectroscopic Technique | Observed Signals / Bands | Assignment | Reference |

|---|---|---|---|

| FT-IR (cm⁻¹) | 584–588 | N → Si dative bond in silatrane cage | nih.gov |

| ¹H NMR (ppm) | ~2.8 (t, 6H), ~3.7 (t, 6H) | NCH₂, OCH₂ protons of the silatrane cage | fzgxjckxxb.com |

| ¹³C NMR (ppm) | ~51.1, ~57.7 | NCH₂, OCH₂ carbons of the silatrane cage | fzgxjckxxb.com |

| ²⁹Si NMR (ppm) | -65 to -70 | Pentacoordinate silicon in silatrane cage | fzgxjckxxb.com |

*Data are representative values for isoxazole-silatrane hybrids.

Catalyst and Reagent Design

The functional groups within this compound allow for its development into specialized catalysts and reagents for organic synthesis.

Development of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net The amine group of this compound provides a handle to attach the molecule to a prochiral substrate, such as a carboxylic acid or ketone. To function as a chiral auxiliary, the molecule itself must be chiral. While the parent compound is achiral, chirality can be introduced, for example, by synthesizing stereoisomeric amino alcohols on the isoxazole ring or its substituents.

Once attached to the substrate, the chiral isoxazole moiety can direct the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can be cleaved and recovered for reuse. The development of chiral isoxazole derivatives is an active area of research, and their rigid ring structure can provide the well-defined steric environment necessary for effective stereocontrol.

Probes for Mechanistic Organic Reactions

The isoxazole ring possesses distinct chemical and photophysical properties that can be exploited in the design of molecular probes. Suitably substituted isoxazoles can be fluorescent, making them useful as tags for imaging or as probes to monitor chemical reactions. The amine functionality of this compound allows for the easy attachment of this unit to other molecules of interest, including biomolecules.

Furthermore, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as UV irradiation. This photochemical reactivity can be harnessed to design probes for studying reaction mechanisms. For instance, an isoxazole-containing molecule could be used as a "caged" reagent, where the active form is released upon exposure to light. This allows for precise spatial and temporal control over a reaction, which is invaluable for mechanistic studies. The isoxazole unit itself can also act as a reactive handle; its ring-opening can yield a β-enamino ketone, providing a chemical signature that can be used to track reaction progress.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for isoxazole (B147169) derivatives, while effective, often face challenges such as harsh reaction conditions, reliance on toxic reagents, and the generation of significant waste. nih.govpreprints.org The development of greener and more sustainable synthetic routes is a paramount goal in modern chemistry. ijbpas.comrsc.org For 3-(3-Aminopropoxy)isoxazole, this involves exploring methodologies that offer higher atom economy, reduced energy consumption, and alignment with the principles of green chemistry. nih.govpreprints.org

Electrosynthesis and photochemistry represent two of the most promising sustainable technologies for the synthesis of heterocyclic compounds like isoxazoles. vapourtec.comresearchgate.net These methods utilize electricity or light as traceless reagents, often obviating the need for harsh chemical oxidants or reductants and allowing for reactions under mild conditions. researchgate.netnih.gov

Electrosynthesis: The electrochemical synthesis of isoxazoles and their precursors, isoxazolines, has been demonstrated as a green and practical methodology. nih.govdoaj.org Anodic oxidation of aldoximes, for instance, provides an intermolecular approach to isoxazole synthesis in a simple undivided cell setup. doaj.org This avoids toxic oxidizing reagents and minimizes waste. nih.gov Future research could focus on adapting these electrochemical methods for the synthesis of this compound. This would involve investigating the electrochemical coupling of a suitable isoxazole precursor with a protected 3-aminopropanol derivative or the direct electrosynthesis of the substituted isoxazole ring. Key parameters for investigation would include the choice of electrodes, electrolytes, solvents, and the reaction conditions to optimize yield and selectivity. vapourtec.com

Photochemical Approaches: Photochemistry offers unique pathways for chemical transformations by accessing excited states of molecules. The photoisomerization of isoxazoles to other heterocycles like oxazoles via high-energy intermediates is a well-studied phenomenon. nih.gov More pertinent to synthesis, photochemical reactions can be harnessed to construct the isoxazole ring itself. vapourtec.com Recent reviews highlight the advancements in the photochemical synthesis of isoxazoles, detailing reaction parameters like light source and catalysts. vapourtec.comresearchgate.net A key future direction would be the development of a photochemical route to this compound, potentially through a [3+2] cycloaddition reaction where one of the steps is photochemically initiated, or the photofunctionalization of a pre-existing isoxazole core. The use of continuous flow reactors in combination with photochemical methods could enable scalable and efficient synthesis. nih.gov

| Approach | Key Advantages | Potential Application for this compound |

| Electrosynthesis | Green reagent (electron), mild conditions, avoids toxic oxidants, high atom economy. researchgate.netnih.gov | Anodic oxidation of precursors; electrochemical coupling reactions to introduce the aminopropoxy side chain. doaj.org |

| Photochemistry | Access to unique excited-state reactivity, high specificity, mild conditions. vapourtec.comnih.gov | Photochemical cycloaddition for ring formation; photofunctionalization of an isoxazole core. vapourtec.com |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and operation under mild, aqueous conditions. While the application of biocatalysis in isoxazole chemistry is still an emerging field, it holds significant promise. Recent work has demonstrated the use of enzymes like lipase for the efficient, one-pot synthesis of isoxazole-5(4H)-one derivatives in water at room temperature. researchgate.net

For this compound, future research could explore several biocatalytic avenues:

Enzymatic Ring Formation: Screening for or engineering enzymes (e.g., cyclases, oxidases) that can catalyze the formation of the isoxazole ring from acyclic precursors.

Kinetic Resolution: Using lipases or other hydrolases for the enantioselective acylation or deacylation of a racemic intermediate, allowing for the synthesis of chiral derivatives of this compound.

Side-Chain Installation: Employing enzymes like transaminases or etherases to install the aminopropoxy side chain onto a suitable isoxazole precursor with high chemo- and regioselectivity.

The development of such biocatalytic routes would represent a significant step towards a truly sustainable synthesis of this compound and its analogs.

Exploration of Advanced Reactivity Patterns

Beyond its synthesis, understanding and harnessing the reactivity of this compound is crucial for its application as a chemical building block. The isoxazole ring itself is an interesting entity, possessing aromatic character but also a weak N-O bond that can be cleaved under certain conditions, making it a versatile synthetic intermediate. researchgate.net

While ionic reactions of isoxazoles are well-documented, their radical chemistry is a less explored frontier. Radical reactions often offer complementary reactivity to traditional ionic pathways and can enable the formation of complex molecules under mild conditions. researchgate.net Iodine-mediated free radical reactions, for example, have been employed in various chemical transformations. researchgate.net

Future research on this compound could delve into its behavior in radical reactions. This might include:

Radical Addition: Investigating the addition of radicals to the isoxazole ring to form more complex, substituted derivatives.

Ring Opening/Functionalization: Exploring radical-mediated cleavage of the weak N-O bond, followed by trapping with a radical acceptor, to generate novel difunctionalized open-chain compounds.

Photoredox Catalysis: Utilizing photoredox catalysis to generate radicals from the isoxazole or its side chain, enabling novel C-C or C-heteroatom bond formations. Mechanistic studies, potentially supported by computational analysis, would be vital to understand and predict the outcomes of these radical processes. nih.gov

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of ubiquitous but inert C-H bonds into new chemical bonds, thereby streamlining synthetic sequences. yale.edursc.org This approach avoids the need for pre-functionalized starting materials, making it highly atom- and step-economical. yale.edu

The aminopropoxy chain of this compound presents multiple C(sp³)–H bonds that are potential targets for functionalization. The presence of the terminal amino group and the ether linkage offers opportunities for directed C-H activation. Future research could focus on:

Directed C-H Activation: Using the nitrogen or oxygen atom as a directing group to achieve site-selective functionalization at specific positions along the propyl chain. This could enable the introduction of various functional groups (e.g., aryl, alkyl, hydroxyl) with high precision.

Late-Stage Diversification: Applying C-H functionalization strategies to modify the aminopropoxy chain in the final stages of a synthesis, allowing for the rapid generation of a library of analogs for screening in various applications.

Enzymatic C-H Functionalization: Exploring enzymes, such as cytochrome P450s, that can perform highly site-selective C-H hydroxylation on the alkyl chain, a transformation that is extremely challenging to achieve with traditional chemical methods. nih.gov

Integration with Emerging Chemical Technologies

The advancement of chemical synthesis is intrinsically linked to the development of new technologies. For this compound, integrating its synthesis and modification with emerging technologies can lead to significant improvements in efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile automation and scalability. vapourtec.com Photochemical and electrochemical syntheses are particularly well-suited for flow reactors. vapourtec.comnih.gov Implementing a continuous flow process for the synthesis of this compound could lead to higher yields, shorter reaction times, and a more controlled and reproducible manufacturing process.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as an eco-friendly and efficient technique. nih.govpreprints.org Ultrasound irradiation can enhance reaction rates, improve yields, and reduce energy consumption by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govpreprints.org Applying this technology to the synthesis of isoxazole derivatives has already shown benefits like shorter reaction times and milder conditions. nih.gov Investigating the use of ultrasound for the key bond-forming steps in the synthesis of this compound is a promising avenue for process intensification.

Microfluidics and Continuous Flow Synthesis

Continuous flow chemistry, utilizing microfluidic reactors, represents a paradigm shift from traditional batch synthesis, offering enhanced safety, scalability, and product consistency. Research into the synthesis of related heterocyclic compounds like oxazoles and oxadiazoles has demonstrated the power of this technology. beilstein-journals.orgdurham.ac.uk A multi-purpose mesofluidic flow reactor has been successfully developed for the automated synthesis of 4,5-disubstituted oxazoles, enabling the production of gram quantities of material and rapid screening of reaction parameters. durham.ac.ukacs.org

Future research should focus on developing a telescoped continuous-flow method for the synthesis of this compound. Such a system could integrate multiple reaction steps without the need for isolating intermediates, significantly streamlining the production process. beilstein-journals.orgnih.gov By incorporating in-line purification units, such as liquid-liquid microextraction, it would be possible to remove impurities and high-boiling-point solvents in a continuous fashion, yielding a high-purity product. beilstein-journals.orgnih.gov The development of a scalable flow method could achieve production rates of approximately 0.5 g/h, a significant improvement over conventional batch methods. beilstein-journals.org

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Parameter | Traditional Batch Synthesis | Projected Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Scalable by extending operation time |

| Safety | Higher risk with large volumes of reagents | Improved safety with small reaction volumes |

| Process Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, and mixing |

| Product Purity | Variable, often requires extensive purification | High purity with integrated purification |

| Automation | Manual or semi-automated | Fully automated for on-demand synthesis |

Machine Learning in Reaction Prediction and Optimization

The integration of machine learning (ML) into synthetic chemistry offers a powerful tool for accelerating reaction optimization and predicting experimental outcomes. beilstein-journals.orgnih.gov By leveraging large datasets from high-throughput experimentation (HTE), ML algorithms can build predictive models that guide the selection of optimal reaction conditions. researchgate.net

A notable application involved predicting the performance of palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, where isoxazoles were included as additives in the training data. princeton.edurjptonline.org Using a random forest algorithm, researchers successfully created a model that could predict reaction yields with high accuracy. princeton.edu The model achieved an out-of-sample root-mean-square error (RMSE) of 11.3% and a coefficient of determination (R²) of 0.83. princeton.edu Remarkably, the random forest model demonstrated enhanced predictive power even with a small fraction of the training data; using only 5% of the reaction data, it outperformed linear regression models trained on 70% of the same data. princeton.edu

For this compound, a similar ML-guided strategy could be employed. An HTE platform could be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents for its synthesis. The resulting yield data would be used to train an ML model to predict the optimal conditions for maximizing yield and minimizing byproducts, thereby reducing the experimental burden and accelerating the development of a robust synthetic protocol. beilstein-journals.org

Table 2: Machine Learning Model Performance in Chemical Reaction Prediction

| Model Type | Training Data Size (% of total) | Performance Metric (vs. Test Set) | Reference |

|---|---|---|---|

| Random Forest | 70% | R² = 0.83 | princeton.edu |

| Random Forest | 5% | Outperformed Linear Regression at 70% | princeton.edu |

| Linear Regression | 70% | Lower performance than Random Forest | princeton.edu |

Fundamental Studies on Structure-Property Relationships (Chemical and Physical)

A deeper understanding of the fundamental chemical and physical properties of this compound is crucial for its application. This involves investigating how its unique structure influences its electronic characteristics and solid-state behavior.

Influence of Substituents on Aromaticity and Stability

The aromaticity of the isoxazole ring is a key determinant of its stability and reactivity. This property is highly sensitive to the nature and position of substituents. Theoretical investigations on related 1,3-azoles using density functional theory (DFT) have shown that the introduction of a second heteroatom (like oxygen in isoxazole) tends to decrease the aromaticity compared to parent heterocycles like pyrrole (B145914) or furan. researchgate.net

However, this decreased aromaticity can be regained by the strategic placement of substituents. Studies have shown that strong electron-withdrawing groups, such as a nitro group (NO₂) or fluorine (F), can enhance the aromaticity of the azole ring. researchgate.net The position of the substituent is also critical, with position 4 being calculated as the most effective for enhancing aromaticity. researchgate.net Conversely, the aminopropoxy group at the 3-position of this compound is an electron-donating group, which likely influences the ring's electron density, stability, and reactivity in a distinct manner.

Further research should involve a combination of computational and experimental studies. DFT calculations and Nucleus-Independent Chemical Shift (NICS) analysis can predict the aromaticity of this compound and its derivatives. researchgate.net These theoretical predictions can then be correlated with experimental studies on the compound's stability and reactivity, such as its susceptibility to photoisomerization, a process known to be heavily influenced by substituent effects. chemrxiv.org

Table 3: Calculated Aromaticity (NICS) for Substituted Azoles

| Parent Ring | Substituent | Position | NICS Value | Reference |

|---|---|---|---|---|

| Oxazole | - | - | -11.98 | researchgate.net |

| Oxazole | NO₂ | 4 | -13.12 | researchgate.net |

| Oxazole | F | 4 | -13.04 | researchgate.net |

| Imidazole | - | - | -14.54 | researchgate.net |

Intermolecular Interactions and Crystal Engineering

The solid-state structure of a molecule, governed by intermolecular interactions, dictates its physical properties such as melting point, solubility, and bioavailability. Crystal engineering aims to control these solid-state structures by understanding and utilizing noncovalent interactions. For heterocyclic compounds, interactions such as hydrogen bonds, CH⋯N, CH⋯π, and π–π stacking are of paramount importance. rsc.org

The structure of this compound, with its primary amine and isoxazole ring, offers multiple sites for strong intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

Table 4: Common Intermolecular Interactions in Heterocyclic Compounds

| Interaction Type | Description | Potential in this compound |

|---|---|---|

| N-H···O/N H-Bond | Strong, directional interaction between a hydrogen on nitrogen and an electronegative atom. | Primary amine (donor) and isoxazole O/N (acceptors). |

| C-H···O/N H-Bond | Weaker hydrogen bond involving a carbon-bound hydrogen. | Aliphatic C-H groups and isoxazole O/N. |

| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | Stacking between isoxazole rings. |

| CH···π Interaction | Interaction between a C-H bond and the π-system of an aromatic ring. | Aliphatic C-H groups interacting with the isoxazole ring. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(3-aminopropoxy)isoxazole derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves multi-step reactions, including cyclization of hydroxylamine derivatives with alkynes or nitriles. For example, substituted isoxazoles can be synthesized via refluxing intermediates in DMSO for 18 hours under reduced pressure, followed by crystallization (e.g., 65% yield achieved for a triazole derivative) . Optimization may include adjusting stoichiometric ratios (e.g., NH₂OH·HCl in acetic acid/ethanol) or using metal-free conditions to avoid contamination .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization (e.g., water-ethanol mixtures) to improve yield .

Q. How do structural modifications (e.g., halogen substitution) influence the inhibitory potency of this compound derivatives against glutathione-dependent enzymes?

- Data-Driven Insights :

| Derivative | Target Enzyme | IC₅₀ (mM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|---|

| 3-(4-Chlorophenyl) | GR | 0.059 | Uncompetitive | Chlorine at para position |

| 3-(4-Bromophenyl) | GST | 0.099 | Competitive | Bromine at para position |

| 3-(4-Nitrophenyl) | GST | 0.263 | Non-competitive | Nitro group at para position |

- Analysis : Halogen type and position significantly alter potency. Bromine enhances GST inhibition (competitive binding), while chlorine favors GR inhibition (uncompetitive binding to enzyme-substrate complexes) .

Advanced Research Questions

Q. What computational approaches are recommended to study the binding mechanisms of this compound derivatives with enzyme active sites?

- Methodology : Use density functional theory (DFT) or molecular dynamics (MD) simulations to model interactions. For example, MD studies on isoxazole photodissociation revealed heteroatom-specific stability . Docking studies can identify key residues (e.g., GR’s active-site cysteine) interacting with halogen substituents .

- Validation : Cross-reference computational data with experimental kinetics (e.g., Kᵢ values) and spectroscopic analyses (e.g., X-ray crystallography of enzyme-inhibitor complexes) .

Q. How can researchers resolve contradictions in reported inhibition types (e.g., uncompetitive vs. non-competitive) for structurally similar derivatives?

- Case Study : 3-(4-Chlorophenyl)isoxazole was reported as uncompetitive for GR in one study but non-competitive in another .

- Resolution Strategy :

- Validate enzyme preparation protocols (e.g., human erythrocyte-derived vs. recombinant GR/GST).

- Replicate assays under standardized conditions (pH 7.4, 25°C) with controls for substrate depletion.

- Use Lineweaver-Burk plots to distinguish inhibition types definitively .

Q. What strategies improve the selectivity of this compound derivatives for cancer-related targets like HSP90?

- Structural Insights : Incorporate 3,4,5-trisubstituted isoxazole scaffolds (e.g., NVP-AUY922) to enhance binding to HSP90’s ATP-binding pocket .

- Experimental Design :

- Screen derivatives against cancer cell lines (HeLa, MCF-7) using viability assays (e.g., MTT).

- Compare apoptotic effects (e.g., caspase-3 activation) with off-target enzyme inhibition (e.g., GR/GST) .

Methodological Challenges and Recommendations

- Synthesis Challenges : Reactive intermediates like nitrophenylisoxazoles may require low-temperature reductions (Zn/HOAc at 0°C) to avoid side reactions .

- Enzyme Assay Pitfalls : Ensure enzyme purity (e.g., SDS-PAGE) to prevent confounding inhibition results. For GR, pre-incubate inhibitors with NADPH to stabilize enzyme-substrate complexes .

- Data Interpretation : Correlate IC₅₀ values with cellular permeability (e.g., logP calculations) to prioritize derivatives for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.